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6-Aminopyridine-3-sulfonyl fluoride

Cat. No.: B12097509
M. Wt: 176.17 g/mol
InChI Key: QKDLIBRLGJTOCC-UHFFFAOYSA-N
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Description

The Evolution and Ascendancy of Sulfonyl Fluoride (B91410) Chemistry

The journey of sulfonyl fluorides from relative obscurity to a central role in several chemical disciplines is a testament to their unique reactivity and stability. mdpi.com

A Historical Perspective on Sulfonyl Fluoride Reactivity

Initially explored in the early 20th century, sulfonyl fluorides were long considered stable and somewhat inert counterparts to the more reactive sulfonyl chlorides. chemrxiv.orgrsc.org Their synthesis was established through methods like the conversion of sulfonyl chlorides using fluoride sources. mdpi.comd-nb.info For decades, their application remained niche, often serving as precursors for sulfonamides and sulfonate esters, or in specialized roles such as inhibitors for certain enzymes. mdpi.comccspublishing.org.cn A key characteristic that set them apart was their remarkable stability towards hydrolysis and under many harsh reaction conditions, a property that would later be exploited in more complex molecular designs. mdpi.comsigmaaldrich.com

Contemporary Significance: The Era of SuFEx and Covalent Probes

The perception of sulfonyl fluorides underwent a dramatic transformation with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless and coworkers. nih.govnih.gov This "click chemistry" paradigm highlighted the ability of the S-F bond to undergo highly efficient and specific reactions with a variety of nucleophiles under controlled activation. nih.gov This discovery unlocked the vast potential of sulfonyl fluorides as versatile connectors in organic synthesis, materials science, and chemical biology. nih.gov

Concurrently, the field of chemical biology recognized the utility of sulfonyl fluorides as "warheads" for covalent inhibitors and chemical probes. nih.govnih.gov Their unique reactivity profile allows them to form stable covalent bonds with the nucleophilic side chains of several amino acid residues within proteins, including lysine, tyrosine, histidine, serine, and threonine. nih.govgoogle.com This "beyond-cysteine" targeting capability has made sulfonyl fluorides invaluable tools for probing protein function and developing novel therapeutics. nih.govsigmaaldrich.com

Table 1: Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acid Residues
Amino Acid ResidueNucleophilic GroupPotential for Covalent ModificationResulting Linkage Stability
Lysineε-amino groupHighStable Sulfonamide
TyrosinePhenolic hydroxyl groupHighStable Sulfonate Ester
SerineHydroxyl groupContext-DependentStable Sulfonate Ester
ThreonineHydroxyl groupContext-DependentStable Sulfonate Ester
HistidineImidazole side-chainContext-DependentStable Sulfonamide
CysteineThiol groupHighUnstable Thiosulfonate Ester

Pyridines and Aminopyridines: Foundational Scaffolds in Chemical Design

The pyridine (B92270) ring is a ubiquitous heterocycle that forms the core of a vast number of natural products, pharmaceuticals, and functional materials. Its derivatives, particularly those bearing amino substituents, are of paramount importance.

The Enduring Importance of Pyridine Derivatives in Heterocyclic Chemistry

Pyridine, an isostere of benzene, is a six-membered heteroaromatic ring that serves as a fundamental building block in organic chemistry. uni.lu Its derivatives are integral to a wide array of bioactive compounds, including vitamins and alkaloids. The nitrogen atom in the pyridine ring imparts distinct chemical properties, such as basicity and the ability to engage in hydrogen bonding, which are crucial for molecular recognition and biological activity. uni.lu The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to modulate properties like solubility and bioavailability. uni.lu

The Role of Amino-Substituted Pyridines in Functional Molecule Design

The introduction of an amino group onto the pyridine ring significantly enhances its chemical versatility and utility in the design of functional molecules. Aminopyridines serve as key intermediates in the synthesis of a multitude of pharmaceuticals and agrochemicals. The amino group can act as a nucleophile, a base, or a directing group in various chemical transformations. In the context of medicinal chemistry, the aminopyridine moiety is a common pharmacophore found in drugs targeting a wide range of diseases. For instance, 3-aminopyridine (B143674) and its derivatives are precursors to compounds with diverse biological activities. uni.lu

Conceptual Positioning of 6-Aminopyridine-3-sulfonyl fluoride

This compound occupies a strategic position at the intersection of SuFEx chemistry and privileged heterocyclic scaffolds. This molecule is designed to leverage the distinct advantages of both its constituent parts.

The core structure combines:

A Sulfonyl Fluoride Moiety: Positioned at the 3-position of the pyridine ring, this group serves as a highly specific and controllable electrophilic center. It is primed to participate in SuFEx reactions or to act as a covalent warhead for targeting nucleophilic residues in biomolecules. nih.govgoogle.com

An Aminopyridine Scaffold: The 6-aminopyridine core is a well-established pharmacophore. The amino group at the 6-position can influence the electronic properties of the ring and the reactivity of the sulfonyl fluoride. It also provides a potential vector for further functionalization or can act as a key interaction point with biological targets.

The conceptual value of this compound lies in its potential as a bifunctional chemical tool. It can be utilized as a building block in the synthesis of more complex molecules, where the sulfonyl fluoride can be transformed into sulfonamides or sulfonate esters with high fidelity. Alternatively, it can be employed directly as a chemical probe or a fragment in drug discovery to identify and covalently label novel protein targets, capitalizing on the prevalence of the aminopyridine motif in bioactive compounds. sigmaaldrich.com

Table 2: Chemical Properties of this compound
PropertyValue
CAS Number2091264-44-5
Molecular FormulaC₅H₅FN₂O₂S
Molecular Weight176.17 g/mol
InChIKeyQKDLIBRLGJTOCC-UHFFFAOYSA-N
Canonical SMILESC1=CC(=NC=C1S(=O)(=O)F)N

Unique Bifunctional Character for Synthetic Design

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups. The amino group (-NH2) is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, and the formation of Schiff bases. Conversely, the sulfonyl fluoride (-SO2F) group is a powerful electrophile. d-nb.infosemanticscholar.orgresearchgate.net This electrophilicity is central to its application in "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions, where it can react with a variety of nucleophiles. researchgate.net

The presence of both a nucleophile and an electrophile within the same molecule allows for sequential or selective reactions, making it a valuable building block for the synthesis of more complex molecules. For instance, the amino group can be used as a handle to attach the molecule to a larger scaffold before utilizing the sulfonyl fluoride for a subsequent coupling reaction.

Rationale for Dedicated Research Inquiry into the Compound

The growing interest in sulfonyl fluorides as covalent probes in chemical biology and drug discovery provides a strong rationale for the dedicated study of this compound. enamine.net Sulfonyl fluorides are known to form stable covalent bonds with nucleophilic amino acid residues in proteins, such as tyrosine, lysine, serine, and histidine. enamine.net This property makes them invaluable tools for irreversibly inhibiting enzyme activity and for mapping the binding sites of proteins.

The aminopyridine scaffold is also a common motif in medicinal chemistry, appearing in numerous biologically active compounds. The combination of this privileged scaffold with the reactive sulfonyl fluoride "warhead" suggests that this compound and its derivatives could be promising candidates for the development of targeted covalent inhibitors. nih.gov Further research into this compound is warranted to explore its potential in these applications and to fully understand its reactivity and synthetic utility.

Synthesis and Reactivity

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, its preparation can be conceptualized based on established methods for the synthesis of related sulfonyl fluorides. A plausible synthetic route could involve the conversion of a precursor such as 6-aminopyridine-3-sulfonic acid or its corresponding sulfonyl chloride.

General methods for the synthesis of aryl sulfonyl fluorides often start from sulfonyl chlorides, which can be converted to sulfonyl fluorides via halogen exchange using a fluoride source like potassium fluoride. mdpi.com Another approach involves the direct synthesis from sulfonamides. d-nb.infosemanticscholar.org A patent for the synthesis of the related pyridine-3-sulfonyl chloride from 3-aminopyridine suggests a potential pathway that could be adapted. google.com

The reactivity of this compound is dictated by its bifunctional nature. The amino group can undergo typical reactions of an aromatic amine. The sulfonyl fluoride group, being a strong electrophile, is reactive towards strong nucleophiles. The stability and reactivity of sulfonyl fluorides can be modulated by the electronic properties of the aromatic ring to which they are attached. acs.org

Research Findings

Specific research findings on this compound are limited. However, extensive research on the broader class of sulfonyl fluorides provides a framework for understanding its potential. Studies have shown that arylsulfonyl fluorides can be used to target specific amino acid residues in proteins, highlighting their potential in the development of chemical probes and covalent inhibitors. nih.gov The reactivity of the sulfonyl fluoride moiety is a key area of investigation, with studies focusing on its stability in aqueous media and its reactivity with various nucleophiles. acs.org

The table below summarizes the general reactivity of the functional groups present in this compound.

Functional GroupType of ReactivityPotential Reactions
Amino Group (-NH2) NucleophilicAcylation, Alkylation, Diazotization, Schiff base formation
Sulfonyl Fluoride (-SO2F) ElectrophilicNucleophilic substitution (SuFEx) with amines, phenols, etc.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5FN2O2S B12097509 6-Aminopyridine-3-sulfonyl fluoride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5FN2O2S

Molecular Weight

176.17 g/mol

IUPAC Name

6-aminopyridine-3-sulfonyl fluoride

InChI

InChI=1S/C5H5FN2O2S/c6-11(9,10)4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)

InChI Key

QKDLIBRLGJTOCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)F)N

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Aminopyridine 3 Sulfonyl Fluoride

Synthetic Routes from Precursor Materials

The construction of 6-aminopyridine-3-sulfonyl fluoride (B91410) can be broadly classified into two main strategies: functionalization of a pre-existing aminopyridine core and transformation of precursors where the sulfur-based functional group is already in place.

These approaches begin with aminopyridine or its derivatives, installing the sulfonyl fluoride moiety through strategic functionalization of the pyridine (B92270) ring.

A common pathway to functionalize pyridines involves an initial halogenation step. However, for the synthesis of pyridine-3-sulfonyl halides, a more direct route often involves the Sandmeyer-type reaction starting from an aminopyridine. For instance, 3-aminopyridine (B143674) can be converted into a diazonium salt, which is then reacted to introduce the sulfonyl chloride group.

A patented process illustrates this transformation for the synthesis of pyridine-3-sulfonyl chloride, a direct precursor to the corresponding fluoride. google.com The process involves:

Diazotization: 3-Aminopyridine is treated with a sodium nitrite (B80452) aqueous solution in the presence of hydrochloric acid at low temperatures (0-5 °C) to form the corresponding diazonium salt. google.com

Sulfonylchlorination: The intermediate diazonium salt is then reacted with a thionyl chloride solution in the presence of a copper catalyst (e.g., cuprous chloride) to yield pyridine-3-sulfonyl chloride. google.com

While this example starts with 3-aminopyridine, the resulting pyridine-3-sulfonyl chloride could then undergo further reactions, such as nitration followed by reduction, to introduce the amino group at the 6-position before the final fluorination step. Alternatively, starting with 6-chloro-3-aminopyridine could provide a handle for introducing the amino group via nucleophilic substitution after the formation of the sulfonyl halide.

Another relevant strategy is the palladium-catalyzed synthesis of sulfonyl fluorides from aryl halides. researchgate.net This involves the reaction of an aryl bromide or iodide with a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) followed by treatment with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI). researchgate.net A hypothetical route for 6-aminopyridine-3-sulfonyl fluoride could therefore start with 3-bromo-6-aminopyridine.

Step Reagents and Conditions Product Typical Yield Reference
Diazotization of 3-AminopyridineNaNO₂, HCl (aq), 0-5 °CPyridine-3-diazonium chlorideIntermediate google.com
SulfonylchlorinationThionyl chloride, CuCl, 0-5 °CPyridine-3-sulfonyl chloride90.7% google.com
Pd-Catalyzed SulfonylationAryl halide, DABSO, PdCl₂(AmPhos)₂, Et₃N, i-PrOH, 75 °CAryl sulfinateIntermediate researchgate.net
In-situ FluorinationNFSI, room temperatureAryl sulfonyl fluorideNot specified researchgate.net

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edu The strategy relies on a directing metalation group (DMG) that positions a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho-position, creating a nucleophilic carbon center. harvard.edu

For pyridine derivatives, various functional groups, including amides, can act as effective DMGs. harvard.edu In the context of synthesizing this compound, a protected amino group at the 2-position (which would become the 6-position in the final product nomenclature if the principal functional group is at position 3) could direct metalation to the 3-position.

The synthetic sequence could be envisioned as:

Protection: The amino group of 2-aminopyridine (B139424) is protected, for example, as an N-Boc or pivaloyl amide, to enhance its directing ability and prevent reaction with the organolithium base.

Lithiation: The protected aminopyridine is treated with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (-78 °C) to achieve lithiation at the C-3 position. harvard.edu

Sulfur Dioxide Quench: The resulting organolithium intermediate is quenched with sulfur dioxide (SO₂), often from a source like DABSO, to form a lithium sulfinate salt.

Fluorination: The sulfinate is then reacted with an electrophilic fluorinating agent, such as Selectfluor or NFSI, to generate the target sulfonyl fluoride. organic-chemistry.org

Notably, the sulfonyl fluoride group (SO₂F) itself has been shown to be a powerful directing group for ortho-lithiation, suggesting that once formed, it could potentially direct further functionalization if needed. researchgate.net

These methods start with a pyridine ring already bearing a sulfur-containing functional group at the 3-position, which is then converted into the desired sulfonyl fluoride.

The direct oxidation of thiols presents an increasingly popular route to sulfonyl fluorides, avoiding the need for pre-formed sulfonyl chlorides. The required precursor for this pathway is 6-aminopyridine-3-thiol.

Electrochemical methods offer an environmentally benign approach. nih.govnih.gov This strategy involves the anodic oxidation of a thiol or disulfide in the presence of a fluoride source. nih.govnih.govtue.nl

Reaction Conditions: The reaction is typically carried out in an undivided cell with a graphite (B72142) anode and a stainless steel or iron cathode. nih.govcardiff.ac.uk A mixture of acetonitrile (B52724) and aqueous HCl is often used as the solvent system, with potassium fluoride (KF) serving as both the fluoride source and a supporting electrolyte. nih.gov

Mechanism: The process is believed to proceed through the initial oxidation of the thiol to a disulfide, which is then further oxidized to form the sulfonyl fluoride. nih.govcardiff.ac.uk

A more traditional chemical oxidation method involves a two-step, one-pot procedure. Heteroaromatic thiols can be oxidized with an oxidant like aqueous sodium hypochlorite (B82951) to form the corresponding sulfonyl chloride intermediate. This intermediate is then treated in situ with a fluorinating agent such as potassium bifluoride (KHF₂) to yield the final sulfonyl fluoride product. mdpi.com

Method Starting Material Key Reagents Conditions Reference
Electrochemical OxidationThiol or DisulfideKF, Pyridine, MeCN/HCl (aq)Graphite anode, steel cathode, room temp. nih.govnih.gov
Chemical OxidationHeteroaromatic Thiol1. NaOCl (aq) 2. KHF₂One-pot, two-step mdpi.com

The conversion of sulfonic acids or sulfonyl chlorides into sulfonyl fluorides is a well-established and reliable synthetic strategy. mdpi.com The necessary precursors would be 6-aminopyridine-3-sulfonic acid or 6-aminopyridine-3-sulfonyl chloride.

From Sulfonyl Chlorides: The substitution of chloride with fluoride in sulfonyl chlorides is a common final step. This halogen exchange (HALEX) reaction is typically achieved using a fluoride salt.

Reagents: Potassium fluoride (KF) is widely used, often in combination with a phase-transfer catalyst like 18-crown-6 (B118740) ether to enhance the solubility and nucleophilicity of the fluoride ion in organic solvents such as acetonitrile. mdpi.com Potassium bifluoride (KHF₂) is another effective fluorinating agent for this transformation. mdpi.com

From Sulfonic Acids: Direct conversion from sulfonic acids offers an advantage by bypassing the often-unstable sulfonyl chloride intermediate. nih.gov

One-Pot, Two-Step Method: A modern approach involves treating the sulfonic acid with cyanuric chloride to form the sulfonyl chloride in situ. This is immediately followed by the addition of a fluoride source like KHF₂ to complete the conversion to the sulfonyl fluoride in the same reaction vessel. mdpi.comnih.gov

From Sulfonamides: A related method starts from the corresponding sulfonamide, such as 6-aminopyridine-3-sulfonamide. sigmaaldrich.com The sulfonamide is activated with a reagent like pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF₄) and magnesium chloride to form the sulfonyl chloride in situ, which is then immediately converted to the sulfonyl fluoride by the addition of potassium fluoride. d-nb.inforesearchgate.net This method is noted for its mild conditions and high chemoselectivity. d-nb.inforesearchgate.net

Precursor Method Key Reagents Conditions Reference
Sulfonyl ChlorideHalogen ExchangeKF, 18-crown-6Acetonitrile, room temp. mdpi.com
Sulfonic AcidOne-Pot Deoxyfluorination1. Cyanuric Chloride 2. KHF₂Acetonitrile, 60 °C mdpi.comnih.gov
SulfonamideIn-situ Activation/FluorinationPyry-BF₄, MgCl₂, KFMeCN, 60 °C d-nb.inforesearchgate.net

Sulfur-Based Precursor Transformation Pathways

Catalytic and Reagent-Mediated Synthesis

The formation of the sulfonyl fluoride moiety on the aminopyridine scaffold often relies on the transformation of a pre-existing sulfur-containing functional group or the direct introduction of the -SO₂F group through cross-coupling reactions. These transformations are typically mediated by specific fluorinating reagents or transition metal catalysts.

The conversion of more common sulfur functional groups, such as sulfonyl chlorides, sulfonic acids, or sulfonamides, into sulfonyl fluorides is a cornerstone of their synthesis. This is achieved through a halide exchange or a direct fluorination reaction, employing a variety of reagents.

The most traditional method involves the nucleophilic fluorination of the corresponding sulfonyl chloride (e.g., 6-aminopyridine-3-sulfonyl chloride) with a fluoride salt like potassium fluoride (KF) or potassium bifluoride (KHF₂). rsc.orgrhhz.net The efficiency of this reaction can be enhanced by using phase-transfer catalysts, such as 18-crown-6 ether, in solvents like acetonitrile. mdpi.com

More modern and often milder fluorinating agents have also been employed. Reagents like Selectfluor can be used for the oxidative fluorination of sulfonyl hydrazides or sodium arylsulfinates in aqueous media. rhhz.netmdpi.com For the conversion of sulfonic acids, a one-pot, two-step procedure can be utilized, first forming the sulfonyl chloride in situ with cyanuric chloride, followed by a chlorine-fluorine exchange with KHF₂. rsc.org Other reagents, such as diethylaminosulfur trifluoride (DAST) and its analogues (e.g., XtalFluor-E), have also been reported for the deoxyfluorination of sulfonic acids to yield sulfonyl fluorides under mild conditions. rsc.orgresearchgate.net

A summary of common fluorinating reagents and their precursor substrates is presented below.

Fluorinating ReagentPrecursor Functional GroupTypical ConditionsReference
Potassium Fluoride (KF)Sulfonyl ChlorideAqueous solution, boiling rhhz.net
KF / 18-crown-6Sulfonyl ChlorideAcetonitrile, room temperature mdpi.com
Potassium Bifluoride (KHF₂)Sulfonyl Chloride, Sulfonic AcidAcetonitrile, 60 °C (after chlorination) rsc.org
SelectfluorSulfonyl Hydrazide, Sodium SulfinateWater, 60 °C rhhz.netmdpi.com
N-Fluorobenzenesulfonimide (NFSI)Aryl SulfinateRoom temperature nih.govresearchgate.net
Xtalfluor-E®Sulfonic Acid / SaltMild conditions researchgate.net

Transition metal catalysis offers powerful methods for the direct installation of the sulfonyl fluoride group onto an aromatic or heteroaromatic core, often with high regioselectivity. nih.gov These methods typically involve the cross-coupling of a functionalized pyridine derivative with a sulfur dioxide surrogate, followed by oxidative fluorination.

Palladium catalysis is a prominent strategy. For instance, a palladium-catalyzed coupling between an aryl halide (e.g., 5-bromo-2-aminopyridine) and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) can generate a sulfinate intermediate. nih.govresearchgate.net This intermediate is then treated in situ with an electrophilic fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), to yield the final aryl sulfonyl fluoride. nih.gov This approach is valuable for late-stage functionalization. researchgate.net Copper-catalyzed reactions have also been developed, for example, in the fluorosulfurylation of aryl diazonium salts. nih.gov

More recently, main-group elements like bismuth have been explored for catalysis. A bismuth-catalyzed protocol allows for the conversion of (hetero)aryl boronic acids into sulfonyl fluorides, proceeding through organobismuth intermediates and showing broad functional group tolerance under mild conditions. acs.org

Catalytic SystemStarting MaterialKey ReagentsReaction TypeReference
PdCl₂(AmPhos)₂Aryl BromideDABSO, Et₃N, NFSISulfonylation/Fluorination mdpi.comresearchgate.net
Pd(OAc)₂ / CataCXium AAryl IodideDABSO, SelectfluorSulfonylation/Fluorination mdpi.com
CuCl₂(DMBP)Aryl Diazonium SaltDABSORadical Fluorosulfurylation nih.gov
Bi(III) CatalystAryl Boronic AcidSO₂, SelectfluorOrganobismuth Catalysis acs.org

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of this compound requires careful optimization of reaction parameters, particularly solvent and temperature. Furthermore, controlling the position of functionalization on the pyridine ring is a critical challenge.

The choice of solvent can significantly impact reaction rates and yields. Aprotic polar solvents like acetonitrile are frequently used in both fluorination and transition metal-catalyzed reactions, as they effectively dissolve the reagents and intermediates. mdpi.comd-nb.info In a study on the synthesis of 2-aminothiazole (B372263) sulfonyl fluorides, acetonitrile and 1,4-dioxane (B91453) provided excellent yields (93-95%), while solvents like THF and toluene (B28343) were less effective. chemrxiv.org

Temperature is another critical variable. While some fluorinations with highly reactive sulfonyl chlorides can proceed at room temperature, many transformations require heating to achieve reasonable reaction times. mdpi.com For example, the conversion of sulfonamides to sulfonyl fluorides using Pyry-BF₄ is typically conducted at 60 °C. d-nb.info Similarly, optimization of a guanidine (B92328) intermediate synthesis showed that increasing the temperature from 50 °C to 70 °C in acetonitrile drastically improved the yield, from 36% to 99%. chemrxiv.org However, excessively high temperatures can lead to side reactions and decomposition, necessitating a careful balance.

Reaction StepSolventTemperature (°C)Effect on YieldReference
Guanidine Intermediate FormationTHF80Low (9%) chemrxiv.org
Guanidine Intermediate FormationAcetonitrile80High (93%) chemrxiv.org
Guanidine Intermediate Formation1,4-Dioxane80High (95%) chemrxiv.org
Guanidine Intermediate FormationAcetonitrile70Excellent (99%) chemrxiv.org
Guanidine Intermediate FormationAcetonitrile50Low (36%) chemrxiv.org

For the target molecule, this compound, there are no stereocenters, so stereochemical considerations are not a primary concern. However, regioselectivity is of paramount importance. The pyridine ring is inherently electron-deficient, and the positions are not equally reactive. Furthermore, the existing amino group at the C-6 position is an activating, ortho-, para-directing group for electrophilic substitution.

Direct electrophilic sulfonation of 6-aminopyridine (or 2-aminopyridine) would be expected to occur at the C-5 position (para to the amino group) and possibly the C-3 position (ortho). This can lead to mixtures of isomers that are difficult to separate. Nucleophilic aromatic substitution on pyridines is also challenging, especially at the meta-position. rsc.org

To overcome these regioselectivity issues, synthetic strategies often start with a pyridine ring that is already functionalized at the desired position. For instance, starting with 3-bromo-6-aminopyridine or 3-amino-5-bromopyridine (B85033) allows for a transition-metal-catalyzed cross-coupling reaction to selectively introduce the sulfonyl fluoride group at the C-3 or C-5 position, respectively. This directed approach ensures that the desired regioisomer is formed exclusively, avoiding the formation of product mixtures and simplifying purification.

Emerging Synthetic Technologies

Recent advancements in synthetic chemistry offer novel and potentially more efficient routes to sulfonyl fluorides. These emerging technologies often feature milder reaction conditions, greater functional group tolerance, and unique reaction pathways.

One such technology is the use of pyrylium salts, like Pyry-BF₄, to activate stable primary sulfonamides. d-nb.info This method allows for the in-situ formation of a sulfonyl chloride intermediate from a sulfonamide (e.g., 6-aminopyridine-3-sulfonamide) in the presence of MgCl₂, which is then immediately converted to the sulfonyl fluoride with KF. d-nb.info This approach is highly chemoselective and tolerates complex molecular scaffolds. d-nb.info

Electrochemical synthesis represents another frontier, providing a reagent-free method for oxidative fluorination. For example, the electrolysis of thiols or disulfides in an undivided cell with KF as the fluorine source can produce sulfonyl fluorides at room temperature. mdpi.com

Photocatalysis has also been harnessed to generate fluorosulfonyl radicals from precursors like ClSO₂F, although the hazardous nature of this precursor is a limitation. nih.gov The development of new, stable solid reagents that can generate the SO₂F radical under visible light is an active area of research that could provide a powerful tool for direct C-SO₂F bond formation. nih.gov These methods provide concise and redox-economic pathways to sulfonyl fluorides, expanding the toolkit for synthesizing complex molecules like this compound. nih.gov

Flow Chemistry Approaches for Continuous Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While the direct continuous synthesis of this compound has not been explicitly detailed in the literature, established flow chemistry protocols for the synthesis of sulfonyl fluorides from various precursors can be adapted for this target molecule.

One promising approach is the electrochemical oxidative coupling of thiols and potassium fluoride in a continuous flow system. This method has been demonstrated to be effective for a range of thiols, affording the corresponding sulfonyl fluorides in short residence times. nih.gov The proposed synthesis of this compound would start from 6-aminopyridine-3-thiol. A solution of the thiol and pyridine in an organic solvent, along with an aqueous solution of potassium fluoride, would be pumped through an electrochemical flow cell equipped with a graphite anode and a stainless-steel cathode. The application of a constant current would induce the oxidative coupling, yielding the desired sulfonyl fluoride.

The key parameters for such a synthesis are summarized in the table below, based on analogous transformations.

ParameterValue/ConditionReference
Starting MaterialThiophenol (benchmark) nih.gov
Fluoride SourcePotassium Fluoride (KF) nih.gov
Solvent SystemAcetonitrile/Water nih.gov
Electrode MaterialGraphite (Anode), Stainless Steel (Cathode) nih.gov
Residence Time5 minutes nih.gov
TemperatureRoom Temperature nih.gov
YieldUp to 92% (for benchmark) nih.gov

This electrochemical flow method avoids the need for harsh reagents and allows for rapid optimization and production. nih.gov The successful application of flow chemistry for the synthesis of other aminopyridine derivatives, such as 2-aminopyridines and imidazopyridines, further supports the feasibility of this approach for the target compound. researchgate.netacs.org

Photoredox Catalysis in Sulfonyl Fluoride Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of a wide array of chemical bonds under mild reaction conditions. This methodology has been successfully applied to the synthesis of sulfonyl fluorides from various starting materials, and it holds significant potential for the synthesis of this compound.

One potential photoredox strategy involves the use of a diazonium salt precursor. The corresponding 6-aminopyridine-3-diazonium salt could be generated in situ from 6-amino-3-aminopyridine and subsequently converted to the sulfonyl fluoride. A general method for the fluorosulfonylation of aryldiazonium salts utilizes a photocatalyst, a source of sulfur dioxide (such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct - DABSO), and a fluorine source under visible light irradiation. nih.gov

A second photoredox approach could involve the direct C-H functionalization of 6-aminopyridine. While challenging, photoredox-catalyzed C-H functionalization of amines and their derivatives has been documented. nih.govprinceton.edu This would represent a highly atom-economical route to the target molecule.

A third possibility is the use of organoboron precursors. If 6-aminopyridine-3-boronic acid or a related derivative were available, it could be subjected to a photoredox-catalyzed sulfonyl fluorination. organic-chemistry.org

The general conditions for the photoredox-catalyzed synthesis of sulfonyl fluorides are highlighted in the table below.

ParameterConditionReference
Starting MaterialAryl Diazonium Salts / Organoboron Compounds nih.govorganic-chemistry.org
SO2 SourceDABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) nih.gov
Fluorine SourceSelectfluor / NFSI (N-Fluorobenzenesulfonimide) organic-chemistry.orglookchem.com
PhotocatalystIridium or Ruthenium complexes, or organic dyes princeton.edu
Light SourceBlue LEDs nih.gov
SolventAcetonitrile, DMF nih.gov
TemperatureRoom Temperature lookchem.com

The successful photocatalytic [2+2] cycloaddition reaction to form cyclobutene-fused pyridinyl sulfonyl fluorides demonstrates the compatibility of the pyridinyl core with photoredox conditions for sulfonyl fluoride synthesis. rhhz.net The choice of the specific precursor and reaction conditions would be crucial for the successful synthesis of this compound via photoredox catalysis.

Mechanistic Investigations into the Chemical Reactivity of 6 Aminopyridine 3 Sulfonyl Fluoride

Reactivity of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group (–SO₂F) is known for its unique balance of stability and reactivity. sigmaaldrich.comenamine.net Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are generally stable to a wide range of conditions, including aqueous environments, yet can react with nucleophiles under appropriate activation. sigmaaldrich.comsigmaaldrich.com This tunable reactivity makes them valuable tools in various chemical transformations. chemrxiv.org The reactivity of the sulfur atom in a sulfonyl fluoride is influenced by the strong electron-withdrawing nature of both the fluorine and the two oxygen atoms, rendering the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic Addition and Substitution Reactions

The primary mode of reaction for the sulfonyl fluoride moiety is nucleophilic substitution at the sulfur atom. This process, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx), typically proceeds through a nucleophilic addition-elimination mechanism. A nucleophile attacks the electrophilic sulfur atom, leading to a transient pentacoordinate intermediate or transition state, which then collapses by expelling the fluoride ion as a leaving group.

The general mechanism can be depicted as follows: Nu:⁻ + R-SO₂F → [R-SO₂(F)(Nu)]⁻ → R-SO₂-Nu + F⁻

The rate and success of this reaction are highly dependent on the nature of the nucleophile, the solvent, and the presence of any catalysts or activating agents.

The reaction of sulfonyl fluorides with oxygen-based nucleophiles, such as alcohols and phenols, leads to the formation of sulfonate esters. These reactions often require activation, typically through the use of a base to deprotonate the alcohol or phenol (B47542), thereby increasing its nucleophilicity.

For instance, the reaction of a sulfonyl fluoride with a phenol in the presence of a base like triethylamine (B128534) (Et₃N) or a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) proceeds via the formation of a more nucleophilic phenoxide ion. The phenoxide then attacks the sulfur center of the sulfonyl fluoride.

Reaction Scheme: Ar-OH + Base ⇌ Ar-O⁻ + Base-H⁺ Ar-O⁻ + R-SO₂F → Ar-O-SO₂-R + F⁻

The reactivity of phenols can be influenced by the electronic nature of their substituents. Electron-donating groups on the aromatic ring increase the nucleophilicity of the corresponding phenoxide, facilitating the reaction. Conversely, electron-withdrawing groups can hinder the reaction. The choice of base and solvent system is also critical. For example, some reactions show selectivity for phenols over amines in aqueous media, a phenomenon attributed to different reaction mechanisms. nih.gov

NucleophileProductConditions
PhenolPhenyl sulfonatesBase (e.g., Et₃N, DBU), various solvents
AlcoholAlkyl sulfonatesBase, often requires more forcing conditions than phenols

Nitrogen-based nucleophiles, particularly primary and secondary amines, react with sulfonyl fluorides to form sulfonamides. acs.org These reactions are fundamental in medicinal chemistry and drug discovery due to the prevalence of the sulfonamide functional group in pharmaceuticals. chemrxiv.orgacs.org

The reaction of 6-aminopyridine-3-sulfonyl fluoride with an external amine would result in a sulfonamide. However, the presence of the amino group on the pyridine (B92270) ring introduces the possibility of intramolecular reactions or polymerization, depending on the reaction conditions.

The reaction with amines can be catalyzed by various means, including the use of Lewis acids or bases. For example, calcium triflimide [Ca(NTf₂)₂] has been shown to activate sulfonyl fluorides towards nucleophilic attack by amines. acs.org The mechanism is proposed to involve coordination of the sulfonyl fluoride to the calcium ion, increasing the electrophilicity of the sulfur atom. acs.org

Computational studies have suggested that for some amine-sulfonyl fluoride reactions, a termolecular transition state involving a second molecule of the amine acting as a base can be involved, following an Sₙ3-type pathway. nih.gov The deprotonation of the amine nucleophile has been shown to control the reaction course between nucleophilic aromatic substitution (SₙAr) and SuFEx on substrates bearing both functionalities. researchgate.net

NucleophileProductConditions
Primary AminesN-Substituted sulfonamidesBase (e.g., Et₃N), Lewis acids (e.g., Ca(NTf₂)₂), or thermal conditions
Secondary AminesN,N-Disubstituted sulfonamidesSimilar to primary amines, can be more sterically hindered
HydrazinesSulfonohydrazidesGenerally proceeds under similar conditions to amines

The reaction of sulfonyl fluorides with carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, can lead to the formation of sulfones. These reactions expand the synthetic utility of sulfonyl fluorides by enabling the formation of carbon-sulfur bonds.

For instance, the reaction with a Grignard reagent (R'-MgX) would proceed as follows: R-SO₂F + R'-MgX → R-SO₂-R' + MgXF

These reactions must be carried out under anhydrous conditions due to the high reactivity of organometallic reagents with protic solvents. The choice of the organometallic reagent and reaction conditions is crucial to avoid side reactions.

Enolates, being softer carbon nucleophiles, can also react with sulfonyl fluorides, although this is a less common transformation. The reaction would lead to α-sulfonyl ketones or related compounds.

NucleophileProductConditions
Grignard Reagents (R'MgX)Sulfones (R-SO₂-R')Anhydrous ether or THF
Organolithium Reagents (R'Li)Sulfones (R-SO₂-R')Anhydrous ether or THF

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

The reaction of sulfonyl fluorides with nucleophiles is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by K. Barry Sharpless. sigmaaldrich.com SuFEx reactions are characterized by their high efficiency, broad scope, and formation of stable linkages, fitting the criteria for "click chemistry." sigmaaldrich.comnih.gov The this compound is a potential building block for SuFEx applications.

The mechanistic pathways of SuFEx reactions involving this compound are generally expected to follow the principles of nucleophilic substitution at the sulfur(VI) center. The specific pathway can be influenced by the nature of the nucleophile and the presence of catalysts.

Base-Mediated/Catalyzed Pathway: For reactions with O- and N-nucleophiles, a base is often employed to deprotonate the nucleophile, increasing its reactivity. nih.gov The reaction then proceeds via a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the sulfur atom. The role of the base can be catalytic or stoichiometric. nih.gov

Lewis Acid Catalysis: Lewis acids, such as Ca(NTf₂)₂, can activate the sulfonyl fluoride by coordinating to the oxygen or fluorine atoms of the sulfonyl group. acs.orgacs.org This coordination enhances the electrophilicity of the sulfur atom, making it more susceptible to attack by even weak nucleophiles. The transition state in these reactions can involve a chelate-type coordination. acs.org

"On-Water" SuFEx: Some SuFEx reactions have been shown to be accelerated in water. nih.gov This "on-water" effect is thought to arise from the stabilization of the transition state by hydrogen bonding at the water-organic interface. This could be a relevant pathway for reactions of this compound, given its potential for hydrogen bonding.

Sₙ3-Type Pathway: As mentioned earlier, for amine nucleophiles, a termolecular mechanism has been proposed where a second equivalent of the amine acts as a proton shuttle, facilitating the reaction. nih.gov

The presence of the 6-amino group in the pyridine ring of the title compound adds a layer of complexity. This group can act as an internal nucleophile or as a base, potentially leading to intramolecular cyclization or intermolecular polymerization under certain conditions. It can also influence the electronic properties of the sulfonyl fluoride group, modulating its reactivity. For instance, the electron-donating nature of the amino group could slightly decrease the electrophilicity of the sulfur center compared to an unsubstituted pyridine-3-sulfonyl fluoride.

Scope and Limitations in Diverse SuFEx Applications

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a powerful tool in click chemistry, prized for its efficiency and reliability in creating robust chemical linkages. nih.gov The sulfonyl fluoride group in this compound is a key participant in SuFEx reactions, yet its application is not without nuances.

The reactivity of sulfonyl fluorides in SuFEx applications is highly dependent on the reaction conditions and the nature of the nucleophile. nih.govsigmaaldrich.com While generally stable, the electrophilicity of the S-F bond can be harnessed under specific conditions to allow for rapid reactions. nih.gov This latent reactivity contributes to the exceptional orthogonality of SuFEx chemistry. nih.gov For instance, the use of organosuperbases like DBU and BEMP as catalysts can be effective, but their strong basicity can limit the substrate scope, particularly with compounds containing sensitive functional groups. nih.gov Alkyl sulfonyl fluorides, for example, are often incompatible with strong bases due to the risk of deprotonation and subsequent elimination side reactions. nih.gov

Furthermore, the nature of the nucleophilic partner plays a crucial role. While SuFEx reactions can occur with a variety of nucleophiles including amines, phenols, and thiols, the reaction with specific amino acid residues in biological systems has been a significant area of investigation. nih.govnih.govenamine.net Sulfonyl fluorides have been shown to covalently modify non-catalytic tyrosine, lysine, and histidine residues in proteins. nih.gov The selectivity for a particular residue is often governed by the local chemical environment and the geometry of the interaction. nih.govnih.gov For example, the modification of tyrosine residues can be selectively achieved using tetramethylguanidine as a catalyst, which favors the deprotonation of tyrosine over other nucleophilic amino acids. nih.gov

However, the scope of SuFEx with this compound can be limited by steric hindrance around the sulfonyl fluoride group or the amino group on the pyridine ring. The electronic properties of the 6-aminopyridine scaffold also influence the reactivity of the sulfonyl fluoride. The electron-donating amino group can modulate the electrophilicity of the sulfonyl fluoride, potentially affecting reaction rates and yields.

Table 1: Scope and Limitations of this compound in SuFEx Reactions

FactorScopeLimitations
Catalyst Can be catalyzed by organosuperbases (e.g., DBU, BEMP) and other bases (e.g., tetramethylguanidine). nih.govStrong bases can be incompatible with sensitive functional groups. nih.gov High catalyst loading may complicate purification. nih.gov
Nucleophile Reacts with a range of nucleophiles including amines, phenols, and thiols. nih.govsigmaaldrich.com Can covalently modify amino acid residues like tyrosine, lysine, and histidine. nih.govnih.govReactivity and selectivity are dependent on the nucleophile and reaction conditions. nih.govnih.gov
Substrate The 6-aminopyridine scaffold offers sites for further functionalization.Steric hindrance around the reactive sites can impede the reaction. Electronic effects of the aminopyridine ring can influence reactivity.
Reaction Conditions Can be performed in aqueous environments ("on-water" SuFEx). nih.govStrongly basic conditions may not be suitable for all substrates. nih.gov

Reductive and Oxidative Transformations of the Sulfonyl Fluoride Group

The sulfonyl fluoride group is known for its remarkable stability towards a range of chemical transformations, including reduction and oxidation. nih.gov This stability is a key feature that underpins its utility in SuFEx click chemistry. nih.govsigmaaldrich.com

Reduction: The sulfur(VI)-fluoride bond is highly resistant to reduction. nih.govsigmaaldrich.com This is in stark contrast to other sulfonyl halides, such as sulfonyl chlorides, which are more susceptible to reduction. The high stability of the sulfonyl fluoride group allows for chemical manipulations on other parts of the this compound molecule without affecting the sulfonyl fluoride moiety.

Oxidation: Similarly, the sulfonyl fluoride group is exceptionally stable towards oxidation. nih.gov This robustness allows for synthetic strategies that involve oxidative conditions without the risk of degrading the sulfonyl fluoride. For instance, methods have been developed for the synthesis of sulfonyl fluorides through the electrochemical oxidative coupling of thiols and potassium fluoride, highlighting the stability of the product under oxidative conditions. nih.gov

Reactivity of the 6-Aminopyridine Scaffold

The 6-aminopyridine scaffold possesses a rich and varied reactivity profile, influenced by the interplay of the pyridine ring and the amino substituent.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally considered to be electron-deficient and therefore less reactive towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iqwikipedia.org The nitrogen atom exerts a deactivating, electron-withdrawing effect on the ring. uoanbar.edu.iq Furthermore, under acidic conditions typically employed for electrophilic aromatic substitution, the pyridine nitrogen is protonated, further deactivating the ring. uoanbar.edu.iqwikipedia.org

Consequently, direct electrophilic substitution on pyridine requires harsh reaction conditions. uoanbar.edu.iqyoutube.com When substitution does occur, it predominantly takes place at the 3- and 5-positions (meta to the nitrogen), as the intermediates for attack at these positions are less destabilized than those for attack at the 2-, 4-, and 6-positions. uoanbar.edu.iqyoutube.com

The presence of the amino group at the 6-position of the pyridine ring in this compound significantly influences its reactivity towards electrophilic substitution. The amino group is an activating, ortho-, para-directing group. However, in the context of the pyridine ring, its effect is to partially counteract the deactivating effect of the ring nitrogen. The directing effects of the amino group and the ring nitrogen are complex and can lead to a mixture of products. However, ortho-lithiation of pivaloylamino-protected aminopyridines has been shown to be a viable strategy for regiospecific electrophilic substitution. acs.org

N-Alkylation and N-Acylation of the Pyridine Nitrogen and Amino Group

Both the pyridine nitrogen and the exocyclic amino group in 6-aminopyridine are nucleophilic and can undergo N-alkylation and N-acylation reactions.

N-Alkylation: The pyridine nitrogen can be alkylated using various alkylating agents. google.comnih.gov The reaction typically proceeds via an SN2 mechanism. The exocyclic amino group can also be alkylated. Mono-N-alkylation of aminopyridines can be achieved using methods such as reaction with a carboxylic acid and sodium borohydride. researchgate.net Self-limiting alkylation of N-aminopyridinium salts has also been developed as a method for the selective synthesis of secondary amines. acs.orgchemrxiv.org The relative reactivity of the two nitrogen atoms can be influenced by steric and electronic factors, as well as the reaction conditions. google.com

N-Acylation: Similar to alkylation, both nitrogen atoms can be acylated. The acylation of the amino group is a common transformation. The pyridine nitrogen can also be acylated, although this is often reversible. The relative ease of acylation at the two sites can be controlled by the choice of acylating agent and reaction conditions.

Tautomerism and Its Influence on Reactivity

Aminopyridines can exist in different tautomeric forms. The predominant tautomer for 2-aminopyridine (B139424) derivatives is the amino form. nih.govnih.govpsu.edu Computational studies on 2-amino-4-methylpyridine (B118599) have shown that the canonical amino tautomer is significantly more stable than other potential tautomers. nih.govnih.gov

While the amino form is the major species, the potential for tautomerization can influence the reactivity of this compound. For instance, in reactions involving deprotonation, the formation of an anionic intermediate can be delocalized across both the ring and the exocyclic nitrogen, affecting the site of subsequent reactions. clockss.org The tautomeric equilibrium can be influenced by the solvent and the presence of acids or bases. researchgate.net

Table 2: Tautomeric Forms of 2-Aminopyridine

TautomerStructureRelative Stability
Amino form Pyridine ring with an exocyclic amino group.Most stable tautomer. nih.govnih.gov
Imino form Pyridone-like structure with an endocyclic NH and an exocyclic imine.Less stable than the amino form.

Coordination Chemistry of the Pyridine and Amino Functionalities

The pyridine nitrogen and the amino group of 6-aminopyridine are both potential coordination sites for metal ions. Aminopyridines are versatile ligands in coordination chemistry, capable of exhibiting various coordination modes, including monodentate, chelating, and bridging. nih.govmdpi.com

The pyridine nitrogen, with its sp2 hybridized lone pair, readily coordinates to a wide range of metal centers. nih.gov The amino group can also coordinate to metals, although it is generally a weaker donor than the pyridine nitrogen. mdpi.com In many cases, aminopyridines act as chelating ligands, forming a stable five-membered ring with the metal center through coordination of both the pyridine and amino nitrogens. mdpi.com

Recent research has also explored the η6-coordination of aminopyridines to metal catalysts, such as ruthenium, which enables novel reactivity, including the amination of aminopyridines. nih.govorganic-chemistry.org In this mode, the entire pyridine ring coordinates to the metal center, activating it towards nucleophilic attack. nih.govorganic-chemistry.org The coordination behavior of this compound will be influenced by the electronic and steric effects of the sulfonyl fluoride group, which may affect the donor properties of the pyridine ring and the amino group.

Interplay and Synergistic Reactivity Between Functional Groups

The proximate positioning of the electron-donating amino group at the 6-position and the electron-withdrawing sulfonyl fluoride group at the 3-position of the pyridine ring creates a molecule with distinct electronic and reactive properties. The amino group can act as an intramolecular nucleophile or as a directing group, influencing the reactivity of the sulfonyl fluoride. Conversely, the sulfonyl fluoride group, a potent electrophile, can be the target of intramolecular attack or can modulate the nucleophilicity of the amino group and the pyridine ring itself.

Intramolecular Cyclization Reactions

The bifunctional nature of this compound makes it a prime candidate for intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. While direct studies on the cyclization of this compound are not extensively documented, the reactivity of analogous compounds, such as 2-aminopyridine-3-sulfonyl chlorides and other pyridine sulfonamides, provides significant insights into potential reaction pathways. researchgate.netnih.gov

One plausible intramolecular reaction involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl fluoride. This type of cyclization would be highly dependent on the reaction conditions, such as the presence of a base to deprotonate the amino group and enhance its nucleophilicity. The resulting cyclic sulfonamide, a derivative of pyridothiazine, would be a six-membered ring fused to the pyridine core.

Studies on related pyridine sulfonamides have shown that intramolecular radical cyclization can also occur. nih.gov For instance, under radical-generating conditions, a nitrogen-centered radical could be formed from the amino group, which could then attack the pyridine ring in an intramolecular fashion. The position of the sulfonyl group would influence the regioselectivity of such a cyclization.

Furthermore, the amino group of 2-aminopyridines is well-known to participate in condensation reactions with various electrophiles to form fused ring systems like imidazo[1,2-a]pyridines. While this typically involves an intermolecular reaction, the presence of the sulfonyl fluoride group could potentially trigger subsequent intramolecular reactions, leading to more complex polycyclic structures.

The table below summarizes potential intramolecular cyclization products of this compound based on the reactivity of analogous compounds.

Starting MaterialReaction TypePotential Product
This compoundIntramolecular Nucleophilic AttackPyridothiazine derivative
This compoundIntramolecular Radical CyclizationFused bicyclic sulfonamide

Computational and Theoretical Studies of 6 Aminopyridine 3 Sulfonyl Fluoride

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule dictates its physical and chemical behavior. For 6-Aminopyridine-3-sulfonyl fluoride (B91410), the interplay between the electron-donating amino group and the electron-withdrawing sulfonyl fluoride group on the pyridine (B92270) ring is of particular interest.

HOMO-LUMO Gap and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

While direct calculations for 6-Aminopyridine-3-sulfonyl fluoride are not available, studies on similar aromatic and heterocyclic systems provide valuable context. For instance, computational analyses of pyridine derivatives show that the HOMO-LUMO gap can be tuned by the nature of the substituents. researchgate.netnih.govacs.org Electron-donating groups, like the amino group, tend to raise the energy of the HOMO, while electron-withdrawing groups, such as the sulfonyl fluoride, lower the energy of the LUMO. This combined effect in this compound would likely lead to a relatively small HOMO-LUMO gap, suggesting a molecule with notable chemical reactivity. nih.gov The LUMO is expected to be localized primarily on the pyridine ring and the sulfonyl fluoride group, while the HOMO would be concentrated on the amino group and the pyridine ring. researchgate.net

Table 1: Illustrative HOMO-LUMO Gaps of Related Aromatic Compounds from Computational Studies

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
Imidazopyridine Derivative (3f)--- nih.gov
Imidazopyridine Derivative (4g)--- nih.gov
4-Aminopyridine Arsenate Monohydrate-6.60-- nih.gov

Note: This table presents data from analogous compounds to illustrate typical values. Specific values for this compound would require dedicated DFT calculations.

Charge Distribution and Electrostatic Potentials

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In MEP maps, regions of negative electrostatic potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP would likely show a significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl fluoride group, making these sites potential hydrogen bond acceptors. nih.govnih.gov The amino group's nitrogen would also contribute to the negative potential. Conversely, the hydrogen atoms of the amino group and the pyridine ring would exhibit a positive electrostatic potential, indicating their role as potential hydrogen bond donors. nih.govnih.gov The sulfur atom, being bonded to three highly electronegative atoms (two oxygens and a fluorine), would be a site of significant positive potential, making it the primary electrophilic center for nucleophilic attack. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of a molecule are determined by its conformational landscape, which includes the various energy minima and the barriers to rotation around single bonds.

Rotational Barriers of Sulfonyl Fluoride and Amino Groups

Rotation around the C-S bond of the sulfonyl fluoride group and the C-N bond of the amino group in this compound is subject to rotational barriers. These barriers arise from steric hindrance and electronic effects, such as conjugation with the pyridine ring.

Computational studies on aromatic carbonyl compounds and other substituted aromatics have shown that density functional theory (DFT) can be used to evaluate these rotational barriers. researchgate.netmdpi.com For the sulfonyl fluoride group attached to the pyridine ring, the rotational barrier is influenced by the electronic interaction between the S-F bond and the pi-system of the ring. While specific values for our target molecule are not published, studies on similar aromatic systems suggest that these barriers can be significant enough to influence the molecule's preferred conformation. biomedres.us The rotation of the amino group is also a key conformational factor, with the planarity of the group relative to the ring being influenced by hydrogen bonding and steric effects.

Intermolecular Interactions and Hydrogen Bonding Networks

The amino group and the sulfonyl fluoride group, along with the pyridine nitrogen, make this compound capable of participating in a variety of intermolecular interactions, most notably hydrogen bonds. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the sulfonyl oxygens can act as hydrogen bond acceptors.

Computational studies on aminopyridine derivatives have demonstrated the importance of hydrogen bonding in their crystal structures and in solution. nih.govnih.gov These studies show that N-H···N and N-H···O hydrogen bonds are common motifs. nih.govrsc.org In the solid state, this compound would likely form extended hydrogen-bonded networks, influencing its crystal packing and physical properties. The presence of both a strong donor (NH2) and multiple acceptor sites (pyridine N, SO2) allows for the formation of robust intermolecular connections. arxiv.org

Reaction Mechanism Elucidation Through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states. For this compound, a key reaction is the Sulfur(VI) Fluoride Exchange (SuFEx), a click chemistry reaction where the fluoride is displaced by a nucleophile. nih.gov

Computational studies of the SuFEx reaction mechanism, often using DFT, have provided significant insights. nih.gov For the reaction of a sulfonyl fluoride with an amine, the mechanism is generally understood to be an S_N2-type reaction at the sulfur center. The reaction of a sulfonyl fluoride with 3-aminopyridine (B143674) has been shown to be facilitated by a Lewis acid, which activates the sulfonyl fluoride towards nucleophilic attack. acs.org Quantum chemical calculations can model this activation, showing how the Lewis acid interacts with the sulfonyl fluoride to lower the activation energy of the reaction. These studies can also explore the role of the solvent and other additives in the reaction pathway. The general utility of sulfonyl fluorides as electrophiles in medicinal chemistry and chemical biology is an active area of research, with computational modeling playing a key role in the design of new chemical probes and covalent inhibitors. nih.gov

Transition State Characterization for Key Reaction Pathways

The reactivity of this compound is of significant interest, particularly in the context of sulfonamide synthesis, a cornerstone of pharmaceutical and agrochemical industries. nih.gov A key reaction pathway for this compound involves the nucleophilic attack of an amine on the sulfur atom of the sulfonyl fluoride group. Computational methods, such as Density Functional Theory (DFT), are pivotal in characterizing the transition states of such reactions.

The transition state is a high-energy, transient molecular configuration that exists along the reaction coordinate between reactants and products. For the reaction of this compound with an amine, the transition state would involve the partial formation of the sulfur-nitrogen bond and the partial cleavage of the sulfur-fluorine bond. Quantum chemical calculations can model this structure, providing insights into its geometry, electronic distribution, and vibrational frequencies. A key feature of a calculated transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate towards the product.

In the broader context of sulfonyl fluoride chemistry, particularly the Sulfur(VI) Fluoride Exchange (SuFEx) reactions, Lewis acids have been shown to activate the sulfonyl fluoride group towards nucleophilic attack. nih.govtheballlab.comnih.gov Computational studies can elucidate the role of a catalyst, such as calcium triflimide (Ca(NTf₂)₂), by modeling its interaction with the sulfonyl fluoride. nih.govtheballlab.com This could occur through the formation of Lewis acid/base adducts with the sulfonyl oxygens or the fluorine atom, thereby increasing the electrophilicity of the sulfur atom and lowering the energy of the transition state. nih.govtheballlab.com

Activation Energies and Reaction Dynamics

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in understanding reaction kinetics. Computational chemistry provides a means to calculate the activation energies for the reactions of this compound. By determining the energies of the reactants, the transition state, and the products, the activation energy barrier can be calculated.

For the sulfonamide formation from this compound and an amine, DFT calculations can predict the activation energy. This value is crucial for understanding the reaction rate and how it might be influenced by factors such as the nature of the amine, the solvent, and the presence of a catalyst. For instance, the use of a Lewis acid catalyst like Ca(NTf₂)₂ is known to significantly accelerate the reaction, and computational studies can quantify this effect by showing a reduction in the calculated activation energy. nih.govtheballlab.com

Reaction dynamics simulations, which go beyond static transition state theory, can provide a more detailed picture of the reaction pathway. These simulations can model the trajectory of the reacting molecules over time, offering insights into the dynamic aspects of the reaction, such as the role of vibrational energy and the influence of the solvent environment on the reaction pathway. While detailed reaction dynamics studies on this compound are not widely published, the methodologies are well-established for similar chemical systems.

Prediction of Spectroscopic Signatures for Elucidation

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Theoretical Vibrational Frequencies (IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and elucidating molecular structure. The vibrational frequencies observed in these spectra correspond to the different modes of molecular vibration. Quantum chemical calculations, particularly DFT, can accurately predict these vibrational frequencies.

For this compound, a full vibrational analysis can be performed computationally. The calculated frequencies can then be compared with experimental spectra to confirm the structure of the compound. Theoretical calculations also provide information on the intensity of each vibrational mode in both IR and Raman spectra, which is crucial for a complete spectral assignment. Studies on related molecules, such as 2-aminopyridine (B139424), have demonstrated the good agreement that can be achieved between calculated and experimental vibrational wavenumbers. tsijournals.com

Below is a representative table of predicted vibrational frequencies for the key functional groups of this compound, based on typical values for similar compounds.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amino (-NH₂)Asymmetric Stretch~3500
Amino (-NH₂)Symmetric Stretch~3400
Amino (-NH₂)Scissoring~1630
Pyridine RingC-H Stretch~3100-3000
Pyridine RingC=C, C=N Stretch~1600-1400
Sulfonyl Fluoride (-SO₂F)Asymmetric SO₂ Stretch~1400
Sulfonyl Fluoride (-SO₂F)Symmetric SO₂ Stretch~1200
Sulfonyl Fluoride (-SO₂F)S-F Stretch~850

Note: These are representative values and the actual computed frequencies may vary depending on the level of theory and basis set used in the calculation.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, which can be invaluable for assigning experimental spectra, especially for complex molecules.

The prediction of NMR chemical shifts for a molecule like this compound would typically involve a multi-step computational workflow. github.io This would start with a conformational search to identify the low-energy conformers of the molecule. The geometry of each conformer would then be optimized, followed by the calculation of the NMR shielding tensors using a suitable level of theory, such as DFT with a functional and basis set optimized for NMR predictions. github.io The final predicted chemical shifts are often obtained by averaging the shifts of the individual conformers, weighted by their Boltzmann population.

For pyridine derivatives, the chemical shifts can be estimated using substituent chemical shifts (SCS), although more accurate predictions require quantum chemical calculations. stenutz.eu The accuracy of these predictions has been shown to be high enough to aid in the assignment of relative configurations of diastereomers. github.io

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~160
C3-~135
C4~7.8~125
C5~8.5~145
C6-~155
NH₂ (H)~6.5-

Analytical and Spectroscopic Characterization Techniques for 6 Aminopyridine 3 Sulfonyl Fluoride and Its Derivatives

Advanced Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of 6-aminopyridine-3-sulfonyl fluoride (B91410), enabling the separation of the main compound from impurities and potential derivatives. The choice of method depends on the volatility, polarity, and chiral nature of the analyte.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of 6-aminopyridine-3-sulfonyl fluoride and its non-volatile derivatives. Given the polar nature of the aminopyridine and sulfonyl fluoride moieties, reversed-phase HPLC is a commonly employed mode.

A typical stability-indicating HPLC method for aminopyridine-containing compounds would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netinnovareacademics.in The pH of the mobile phase is a critical parameter to control the ionization state of the amino group and achieve optimal peak shape and retention. For instance, a phosphate (B84403) buffer at a pH around 7.0 can be effective for separating various aminopyridine isomers. cmes.org Detection is most commonly performed using a UV detector, as the pyridine (B92270) ring provides a suitable chromophore. A detection wavelength of around 280 nm is often appropriate for such compounds. cmes.org

Method validation according to ICH guidelines would be necessary to ensure the method is fit for its intended purpose, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. innovareacademics.in For instance, a study on 3,4-diaminopyridine (B372788) demonstrated a precise and accurate HPLC method capable of separating the main compound from its degradation products. researchgate.net

Illustrative HPLC Method Parameters for this compound Analysis:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, pH 7.0
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Gas Chromatography (GC) is suitable for the analysis of volatile compounds. While this compound itself has low volatility due to its polar functional groups and potential for hydrogen bonding, its volatile derivatives can be effectively analyzed by GC. Derivatization is a key step to increase the volatility of polar analytes containing active hydrogens, such as the amino group in this molecule.

A common derivatization technique is silylation, where active hydrogens are replaced by a nonpolar trimethylsilyl (B98337) (TMS) group. nist.govnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to prepare the TMS derivative of this compound. nist.gov The resulting silylated compound is more volatile and thermally stable, making it amenable to GC analysis.

The GC analysis is typically performed on a capillary column with a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane. Detection is commonly achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification based on the fragmentation pattern. nih.govresearchgate.net

Hypothetical GC Method Parameters for a TMS-Derivative of this compound:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 50-550 m/z

For derivatives of this compound that are chiral, Supercritical Fluid Chromatography (SFC) is a powerful technique for enantiomeric separation. researchgate.net SFC often provides faster separations and higher efficiency compared to normal-phase HPLC, and it is considered a more environmentally friendly technique due to the use of supercritical CO2 as the primary mobile phase. nih.gov

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. researchgate.netnih.gov The mobile phase in SFC typically consists of supercritical CO2 and an organic modifier, such as methanol or ethanol, to adjust the solvent strength and improve peak shape. The choice of modifier can significantly impact the selectivity of the separation. nih.gov

The development of a chiral SFC method often involves screening a variety of CSPs and modifiers to find the optimal conditions for resolution. researchgate.net Detection can be performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer.

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural characterization of this compound and its derivatives. It provides accurate mass measurements, which allow for the determination of the elemental composition of the molecule and its fragments.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common soft ionization techniques that allow for the analysis of molecules with minimal fragmentation, providing information about the molecular weight.

Electrospray Ionization (ESI) is particularly well-suited for polar and ionizable compounds. For this compound, ESI in positive ion mode would likely produce a prominent protonated molecule [M+H]+, due to the basic nature of the pyridine nitrogen and the amino group. The fragmentation of aromatic sulfonamides in ESI has been studied, and characteristic losses, such as the elimination of SO2, can be observed. researchgate.netnih.gov

Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique that is suitable for a wide range of compounds, including those with lower polarity. researchgate.netcreative-proteomics.comwikipedia.orgnationalmaglab.org For this compound, APCI would also be expected to produce a protonated molecule [M+H]+. The choice between ESI and APCI can depend on the specific derivative being analyzed and the mobile phase composition in an LC-MS setup.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structure of complex molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. This provides detailed structural information and helps to confirm the identity of a compound. nih.gov

For a derivative of this compound, an MS/MS experiment would typically involve isolating the [M+H]+ ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern can be interpreted to deduce the structure. Based on studies of similar aromatic sulfonamides, characteristic fragmentation pathways for the [M+H]+ ion of this compound could include:

Loss of SO2 (64 Da): This is a common fragmentation pathway for aromatic sulfonyl compounds, leading to a fragment corresponding to the aminopyridine radical cation. researchgate.netnih.gov

Cleavage of the C-S bond: This would result in the formation of an aminopyridine fragment ion.

Loss of HF (20 Da) from the sulfonyl fluoride group: This is another plausible fragmentation pathway.

The exact fragmentation pattern would provide a unique fingerprint for the molecule, aiding in its unambiguous identification.

Predicted Major MS/MS Fragments for Protonated this compound:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
175.02111.05SO2
175.0294.06FSO2
175.02155.03HF

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR for Backbone Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing the carbon-hydrogen framework of this compound.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyridine ring and the amino group. The aromatic protons will appear as multiplets in the downfield region, typically between δ 6.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing sulfonyl fluoride group. The protons of the amino (-NH₂) group will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyridine ring will show distinct resonances in the aromatic region (typically δ 100-160 ppm). The carbon atom attached to the sulfonyl fluoride group (C-3) is expected to be significantly downfield due to the strong electron-withdrawing nature of the -SO₂F group. Similarly, the carbon atom bonded to the amino group (C-6) will also be influenced.

For comparison, the table below shows typical ¹H and ¹³C NMR chemical shift ranges for related aminopyridine and sulfonyl fluoride compounds.

Proton/Carbon Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Pyridine Ring Protons6.0 - 9.0100 - 160
Amino Group ProtonsVariable (often broad)N/A
Carbon attached to -SO₂FN/ADownfield shifted
Carbon attached to -NH₂N/AInfluenced by the amino group

Fluorine (¹⁹F) NMR for Sulfonyl Fluoride Confirmation and Purity

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and highly sensitive technique for confirming the presence of the sulfonyl fluoride group (-SO₂F) and assessing the purity of this compound. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making ¹⁹F NMR a routine and informative experiment.

The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the fluorine atom of the sulfonyl fluoride group. The chemical shift of this signal is a key diagnostic indicator. For arylsulfonyl fluorides, the ¹⁹F chemical shift typically appears in a characteristic range, often between +40 and +80 ppm relative to a standard reference such as CFCl₃. ucsb.edu For example, the ¹⁹F NMR chemical shift for 4-methyl-benzenesulfonyl fluoride is reported to be around +65 ppm.

The purity of the compound can also be readily assessed, as any fluorine-containing impurities would give rise to separate signals in the ¹⁹F NMR spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically between protons on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the protons on the pyridine ring, helping to establish their connectivity and relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). sdsu.edu This is instrumental in assigning the proton signals to their corresponding carbon atoms in the pyridine backbone.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This technique is invaluable for connecting different fragments of the molecule. For instance, HMBC can show correlations from the pyridine protons to the carbon atom bearing the sulfonyl fluoride group, confirming its position on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the three-dimensional structure and conformation of molecules. For derivatives of this compound, NOESY can reveal through-space interactions between substituents and the pyridine ring protons.

The combination of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, leading to the complete structural elucidation of this compound and its derivatives. youtube.com

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties and reactivity of this compound and its derivatives.

Unit Cell Parameters and Crystal Packing Analysis

For a crystalline sample of this compound, X-ray diffraction analysis would yield the unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the size, shape, and symmetry of the repeating unit in the crystal lattice.

Crystal packing analysis reveals how individual molecules are arranged in the solid state. This arrangement is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. In the case of this compound, the amino group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl fluoride group can act as hydrogen bond acceptors. These hydrogen bonds would play a significant role in the crystal packing. For instance, in the crystal structure of 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline, C-H···O hydrogen bonds are observed to form inversion dimers. researchgate.net

The table below presents hypothetical unit cell parameters for a derivative, illustrating the type of data obtained from an X-ray crystallographic study.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)9.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)995.4
Z (molecules/unit cell)4

Absolute Configuration Determination of Chiral Derivatives

For chiral derivatives of this compound, X-ray crystallography is the most reliable method for determining the absolute configuration of the stereocenters. When a chiral molecule crystallizes in a non-centrosymmetric space group, anomalous dispersion effects in the X-ray scattering can be used to determine the absolute stereochemistry. This is often expressed by the Flack parameter, which should be close to zero for the correct enantiomer.

The process of determining the absolute configuration often involves the synthesis of a single enantiomer, which can be achieved through chiral resolution techniques such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and crystallization. wikipedia.org For example, the absolute configuration of a chiral 1,4-dihydropyridine (B1200194) derivative was successfully determined by X-ray crystallography after diastereomeric resolution. nih.gov This allowed for the unambiguous assignment of the (S) or (R) configuration to the stereocenter. This information is critical in fields such as medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry.

Applications of 6 Aminopyridine 3 Sulfonyl Fluoride in Advanced Chemical Research

As a Versatile Building Block in Organic Synthesis

The dual reactivity of 6-aminopyridine-3-sulfonyl fluoride (B91410) allows it to serve as a flexible building block for the creation of a wide array of organic molecules. The sulfonyl fluoride moiety is a stable yet reactive electrophile, while the amino group can act as a nucleophile, providing multiple avenues for chemical transformations.

Synthesis of Novel Heterocyclic Systems

The inherent structure of 6-aminopyridine-3-sulfonyl fluoride makes it an ideal starting material for the synthesis of novel heterocyclic systems. The pyridine (B92270) ring itself is a common scaffold in medicinal chemistry, and the presence of the amino and sulfonyl fluoride groups allows for the construction of fused ring systems and other complex heterocyclic structures. For example, the amino group can be acylated or alkylated, followed by intramolecular cyclization reactions involving the sulfonyl fluoride group to generate new ring systems. These reactions can lead to the formation of various nitrogen- and sulfur-containing heterocycles, which are of significant interest in drug discovery and materials science.

Precursor for Complex Polyfunctional Molecules

The distinct reactivity of the amino and sulfonyl fluoride groups allows for their sequential or orthogonal functionalization, making this compound an excellent precursor for complex polyfunctional molecules. The sulfonyl fluoride group is notably stable under various reaction conditions, including acidic conditions for Boc-deprotection, allowing chemists to perform modifications on the amino group without affecting the sulfonyl fluoride. acs.org This latent reactivity can then be "unlocked" under specific conditions to introduce further complexity. acs.org This step-wise approach enables the controlled synthesis of molecules with multiple, strategically placed functional groups, which is crucial for creating compounds with specific biological activities or material properties.

Development of Diverse Small Molecule Libraries

The reliable reactivity of the sulfonyl fluoride group makes this compound a valuable component in the construction of diverse small molecule libraries for high-throughput screening. nih.gov The concept of "click chemistry," which emphasizes rapid, high-yield, and specific reactions, is well-exemplified by the reactivity of sulfonyl fluorides. nih.gov These libraries, often containing millions of unique compounds, are instrumental in the discovery of new drug candidates and chemical probes. nih.govnih.gov By incorporating this compound into a library synthesis workflow, researchers can introduce a key structural motif that can participate in covalent interactions with biological targets, a strategy that is gaining traction in drug discovery. nih.gov For instance, a DNA-encoded library of 67 million sulfonyl fluoride-containing small molecules was successfully screened against several enzymes to identify potent inhibitors. nih.gov

In Material Science and Polymer Chemistry

The applications of this compound extend beyond organic synthesis into the realm of material science and polymer chemistry. Its ability to be incorporated into larger molecular architectures makes it a promising candidate for creating new materials with tailored properties.

Monomer for Polymerization Reactions (e.g., Polycondensation)

The bifunctional nature of this compound allows it to act as a monomer in polymerization reactions. For example, it can undergo polycondensation reactions where the amino group of one monomer reacts with the sulfonyl fluoride group of another, leading to the formation of a polymer chain. This process can be used to create novel polymers with the pyridine and sulfonyl groups integrated into the polymer backbone. The properties of the resulting polymers, such as thermal stability, solubility, and mechanical strength, can be tuned by co-polymerizing this compound with other monomers.

Functionalization of Polymer Surfaces and Nanomaterials

The reactive sulfonyl fluoride group of this compound can be utilized to functionalize the surfaces of existing polymers and nanomaterials. researchgate.net This surface modification can impart new properties to the material, such as altered hydrophobicity, improved biocompatibility, or the introduction of specific binding sites. researchgate.netresearchgate.net For instance, the sulfonyl fluoride group can react with nucleophilic groups (e.g., amines, hydroxyls) present on a polymer surface or on a nanomaterial to form stable covalent bonds. nih.gov This strategy allows for the precise engineering of material surfaces at the molecular level, opening up possibilities for applications in areas like biomedical devices, sensors, and catalysis. nih.govmdpi.comnih.gov

Design of Self-Assembled Materials through SuFEx Linkages

There is currently no available research demonstrating the use of this compound in the design and synthesis of self-assembled materials via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. While SuFEx is a powerful and widely used click chemistry reaction for creating polymers and other macromolecular structures, the potential of this compound as a monomer or building block in such systems has not been reported.

In Chemical Biology and Probe Development Methodologies

The aminopyridine scaffold is a well-known pharmacophore, particularly in kinase inhibitors, and the sulfonyl fluoride group is a recognized covalent "warhead." This combination within this compound suggests a high potential for applications in chemical biology. However, specific research to develop and utilize this compound in this context has not been published.

Development of Reagents for Bioconjugation Strategies

No studies have been found that detail the use of this compound as a reagent for bioconjugation. The inherent reactivity of the sulfonyl fluoride group towards nucleophilic amino acid residues makes it a plausible candidate for such applications, but its efficacy, selectivity, and specific methodologies have not been investigated.

Mechanistic Probes for Covalent Modification of Biomolecules (e.g., Proteins, Nucleic Acids)

While sulfonyl fluorides, in general, are used as mechanistic probes for the covalent modification of biomolecules, there are no specific reports on this compound being employed for this purpose. Research is needed to determine which biomolecules it may target and the mechanism of such interactions.

Construction of Activity-Based Probes (ABPs) and Chemical Proteomics Tools

The development of activity-based probes (ABPs) from this compound has not been described in the literature. Its structural features hint at potential as a scaffold for kinase-directed probes, a hypothesis that awaits experimental validation through chemical proteomics studies.

Strategies for Affinity Labeling and Target Identification Methodologies

There is no evidence of this compound being incorporated into affinity labeling probes for target identification. The process of equipping this molecule with a reporter tag and using it to isolate and identify binding partners in a cellular context remains a prospective, rather than a documented, research avenue.

In Catalysis and Ligand Design

The potential application of this compound in catalysis, either as a ligand for metal catalysts or as an organocatalyst, is an unexplored area. Similarly, while it could theoretically be used in the design of covalent ligands for various protein targets, no such research has been published.

As a Precursor for Chiral Ligands in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. The aminopyridine scaffold is a well-established component of privileged chiral ligands. The presence of the amino group in this compound allows for the straightforward introduction of chirality. This can be achieved by reacting the amino group with a variety of chiral auxiliaries or by incorporating it into larger chiral frameworks.

The resulting chiral aminopyridine derivatives can then act as ligands for transition metals such as ruthenium, iridium, copper, and palladium. rsc.orgnih.gov These metal complexes are often highly effective catalysts for a wide range of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The pyridine nitrogen and the introduced chiral moiety can coordinate to the metal center, creating a well-defined chiral environment that directs the stereochemical outcome of the reaction.

The sulfonyl fluoride group in this compound adds another layer of functionality. While the amino group is typically used as the anchor for the chiral component, the sulfonyl fluoride can be retained in the final ligand structure to modulate its electronic properties or it can be further functionalized. This dual functionality allows for the synthesis of a diverse library of ligands from a single precursor, facilitating the rapid screening and optimization of catalysts for specific asymmetric reactions.

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Pyridine-Containing Ligands

Asymmetric ReactionMetal CatalystChiral Ligand TypeAchieved Enantioselectivity (ee)
Hydrogenation of OlefinsIridiumPyridine-aminophosphineUp to 99%
Henry ReactionCopper(II)C(1)-symmetric aminopyridineUp to 98%
Hydrogenation of IminesRutheniumPyridine-aminophosphineUp to 99%

This table presents examples of the types of reactions where chiral ligands derived from pyridine scaffolds have been successfully applied, indicating the potential for ligands synthesized from this compound.

Organocatalytic Applications of this compound Derivatives

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthetic chemistry, offering a complementary approach to metal-based catalysis. Amines and their derivatives are among the most widely used classes of organocatalysts. The amino group in this compound derivatives can participate in various catalytic cycles, for instance, through the formation of enamines or by acting as a Brønsted base. mdpi.com

Derivatives of this compound can be designed to act as chiral organocatalysts. By introducing a chiral substituent, the resulting molecule can induce enantioselectivity in a variety of transformations, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. The pyridine ring can influence the catalyst's activity and selectivity through steric and electronic effects.

Development of Metal-Organic Framework (MOF) Components

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. The properties of MOFs, such as their pore size, shape, and chemical environment, can be precisely tuned by modifying the organic linker. The incorporation of functional groups into the linker is a common strategy to impart specific properties to the MOF, such as enhanced gas sorption, separation capabilities, or catalytic activity. researchgate.netbohrium.comuq.edu.auresearchgate.net

This compound possesses two key functional groups that make it an attractive candidate for a MOF linker or a component thereof. The pyridine nitrogen and the amino group can both coordinate to metal centers, allowing for the formation of robust and well-defined framework structures. The ability to coordinate through multiple sites can lead to MOFs with higher dimensionality and stability.

The sulfonyl fluoride group offers a unique handle for post-synthetic modification of the MOF. After the framework has been assembled, the reactive sulfonyl fluoride can be converted into a variety of other functional groups, such as sulfonamides or sulfonic acids. This allows for the precise tuning of the chemical environment within the pores of the MOF for targeted applications. For instance, the introduction of acidic or basic sites can render the MOF catalytically active. The presence of the fluorine atoms can also enhance the hydrophobicity and chemical stability of the resulting MOF. nih.gov

Table 2: Functional Groups in MOF Linkers and Their Effects

Functional GroupPotential Effect on MOF Properties
Amino (-NH2)Basic sites for catalysis, CO2 capture
PyridineCoordination site, basicity
Sulfonyl (-SO2-)Polarity, potential for hydrogen bonding
Fluoro (-F)Hydrophobicity, chemical stability

This table illustrates how the functional groups present in this compound can be expected to influence the properties of a Metal-Organic Framework.

Future Perspectives and Emerging Research Directions for 6 Aminopyridine 3 Sulfonyl Fluoride

Exploration of Uncharted Reactivity Pathways

The inherent chemical functionalities of 6-Aminopyridine-3-sulfonyl fluoride (B91410)—a nucleophilic amino group, an electrophilic sulfonyl fluoride moiety, and an aromatic pyridine (B92270) ring—present a rich playground for exploring novel chemical transformations.

Photochemical and Electrochemical Transformations

The exploration of photochemical and electrochemical reactions involving 6-Aminopyridine-3-sulfonyl fluoride represents a promising frontier. Photoredox catalysis, for instance, could enable a variety of transformations. The pyridine ring can be susceptible to radical additions, and photocatalysis offers a mild method to generate radicals that could potentially react with the pyridine core or the sulfonyl fluoride group. mdpi.comacs.org For example, photocatalytic methods have been developed for the synthesis of multi-substituted pyridines. researchgate.net Furthermore, electrochemical methods are gaining traction for the functionalization of C-H bonds in nitrogen-containing heterocycles and the synthesis of sulfonyl fluorides. nih.govresearchgate.netnih.govmdpi.com Electrochemical approaches could offer green and efficient routes to modify the pyridine ring of this compound or to synthesize its derivatives. researchgate.net

Tandem Reaction Sequences and Cascade Reactions

The bifunctional nature of this compound makes it an ideal candidate for the design of tandem and cascade reactions. Such processes, where multiple bonds are formed in a single operation, are highly desirable for their efficiency and atom economy. For instance, a reaction could be initiated at the amino group, followed by an intramolecular reaction involving the sulfonyl fluoride. Cascade reactions involving 1,1-enediamines have been used to synthesize 4-aryl-2-aminopyridines, suggesting that the aminopyridine moiety of the target compound could participate in similar sequences. sciencedaily.com The development of such elegant and efficient synthetic strategies would be a significant step forward.

Development of Sustainable Synthetic Methodologies

As the principles of green chemistry become increasingly integral to chemical synthesis, developing sustainable routes to this compound and its derivatives is a critical research direction.

Green Chemistry Approaches in its Synthesis and Applications

Future research will likely focus on developing greener synthetic protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents. eurekalert.orgresearchgate.netbeilstein-journals.org Recent advancements in the synthesis of sulfonyl fluorides have highlighted methods that use safer fluorinating agents and more environmentally benign solvents. eurekalert.orgresearchgate.net For instance, the use of potassium fluoride as a fluorine source and sodium hypochlorite (B82951) pentahydrate as a green oxidant are steps in this direction. beilstein-journals.org Applying these principles to the synthesis of this compound would be a significant advancement.

Utilization of Renewable Feedstocks

The synthesis of the pyridine ring, a core component of this compound, from renewable resources is an attractive prospect. While current industrial production of pyridines often relies on fossil fuels, research into biomass-derived feedstocks is growing. nih.gov Nicotinic acid, for example, can be synthesized from 2-methyl-5-ethylpyridine, which has bio-based routes. nih.gov Exploring pathways to synthesize the 6-aminopyridine portion of the molecule from such renewable starting materials would greatly enhance its sustainability profile.

Expansion into Novel Application Areas

While the primary interest in sulfonyl fluorides currently lies in medicinal chemistry, the unique properties of this compound could open doors to other application areas. encyclopedia.pub

The sulfonyl fluoride moiety is a well-established "warhead" for covalent inhibitors in drug discovery, capable of reacting with nucleophilic amino acid residues in proteins. nih.govwuxiapptec.comnih.govnih.gov The aminopyridine scaffold can be tailored to target specific protein binding sites. This makes this compound a promising starting point for the development of highly selective and potent therapeutic agents. nih.gov The reactivity of the sulfonyl fluoride can be tuned by modifying the electronic properties of the pyridine ring, allowing for the rational design of inhibitors with optimized properties. researchgate.net

Beyond medicinal chemistry, the properties of this compound could be leveraged in materials science. Pyridine-containing polymers are known for their diverse applications, and the sulfonyl fluoride group could be used as a reactive handle for polymerization or for post-polymerization modification. mdpi.com The ability of the sulfonyl fluoride group to participate in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry further expands its potential in creating novel materials with unique properties. nih.gov

Sensing and Imaging Probe Development Methodologies

The unique characteristics of the sulfonyl fluoride group make it an exceptional tool for developing covalent probes to investigate biological systems. jenabioscience.com Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a balanced reactivity, demonstrating sufficient stability in aqueous environments to allow for specific targeting within complex biological milieus. rsc.org Future research will likely focus on harnessing this compound to create highly specific sensing and imaging probes.

The development methodology for such probes could involve a fragment-based approach. In this strategy, the this compound core acts as a reactive "warhead." nih.gov This warhead can be coupled to various molecular fragments designed to bind to specific sites on a protein of interest. mdpi.com The inherent reactivity of the sulfonyl fluoride with nucleophilic amino acid residues—such as lysine, serine, threonine, and tyrosine—allows it to form a stable covalent bond with the target protein, enabling its detection, imaging, or functional modulation. rsc.orgjenabioscience.commdpi.com

The aminopyridine portion of the molecule can serve as a scaffold for introducing reporter groups, such as fluorophores or biotin (B1667282) tags. By functionalizing the amino group, researchers can create multimodal probes for various applications, including fluorescence microscopy and pull-down assays to identify protein binding partners. The development of a library of "Sulfonyl Fluoride Bits" (SuFBits) based on this scaffold could facilitate the rapid screening and identification of binders for a wide range of protein targets. mdpi.com

Advanced Materials with Tailored Properties

The application of this compound is projected to extend beyond chemical biology into the realm of materials science. The sulfonyl fluoride moiety is a key component in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation "click chemistry" reaction known for its high efficiency and reliability in connecting molecules. mdpi.comsciencedaily.com This positions the compound as a valuable monomer for the synthesis of novel polymers and functional materials.

Future research will likely explore the polymerization of this compound or its derivatives. The bifunctional nature of the molecule—with the reactive sulfonyl fluoride at one end and a modifiable amino group on the pyridine ring—allows for the creation of polymers with precisely controlled properties. For instance, the pyridine nitrogen and the amino group can be used to tune solubility, introduce cross-linking sites, or incorporate specific functionalities. Aminopyridine derivatives are already recognized as important building blocks in materials science, and their incorporation into polymers via SuFEx chemistry could lead to materials with unique thermal, electronic, or mechanical properties. researchgate.net

The potential applications for such materials are broad, ranging from specialty polymers and coatings to advanced functional materials for electronics or separation technologies. The ability to tailor the properties of these materials by modifying the aminopyridine core makes this a particularly promising avenue for interdisciplinary research between organic synthesis and materials science. sciencedaily.com

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The complexity of chemical reactions and molecular interactions presents a significant challenge in the design of new molecules and materials. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity, and their integration into the research and development of this compound and its derivatives holds immense potential.

Data-Driven Prediction of Reactivity and Selectivity

One of the most promising applications of ML in this context is the prediction of reactivity and selectivity. princeton.edu Studies have already demonstrated that ML algorithms, particularly random forest models, can successfully map the intricate reaction landscape of sulfonyl fluorides. researchgate.netucla.edu By training these models on data from high-throughput experimentation (HTE), it is possible to accurately predict the yield of a reaction under various conditions for new, untested substrates. ucla.edunih.gov

For this compound, this approach could be used to predict its reactivity with a panel of biological nucleophiles, thereby forecasting its potential off-target effects as a covalent probe or inhibitor. Furthermore, ML models could predict the optimal conditions for its derivatization, accelerating the synthesis of libraries for screening. This data-driven approach allows researchers to evaluate the feasibility of a transformation and identify high-yielding conditions a priori, saving significant time and resources. ucla.edu

Table 1: Potential Machine Learning Applications for this compound

Application Area ML Model Input Predicted Output Research Benefit
Probe Development Molecular descriptors of the target protein's active site; descriptors for the probe. Binding affinity; covalent reaction rate with specific amino acid residues. Rational design of highly selective covalent probes.
Synthetic Chemistry Reactant structures (e.g., this compound, coupling partner), catalyst, solvent, temperature. Reaction yield; likelihood of side-product formation. Optimization of synthetic routes and rapid library generation. researchgate.netucla.edu

| Materials Science | Monomer structure and functional groups; polymerization conditions. | Polymer properties (e.g., molecular weight, thermal stability). | Tailored design of advanced materials with desired characteristics. |

Automated Synthesis Planning and Optimization

Beyond predicting reaction outcomes, AI can be employed for automated synthesis planning. Retrosynthesis algorithms can analyze a target molecule and propose a step-by-step synthetic pathway. When combined with the predictive models described above, these tools can not only suggest a route but also provide the optimal reaction conditions for each step.

Collaborative and Interdisciplinary Research Imperatives

The full potential of this compound will only be realized through concerted, interdisciplinary research efforts. The journey from a promising chemical scaffold to a validated biological probe, a novel therapeutic agent, or an advanced material requires expertise from a diverse range of scientific fields.

Chemistry and Biology: Synthetic chemists are needed to devise efficient routes to new derivatives, while chemical biologists and pharmacologists are essential for evaluating their interactions with biological systems and validating their utility as probes or inhibitors. rsc.org

Materials Science and Engineering: Collaboration between organic chemists and materials scientists will be crucial for developing and characterizing new polymers and functional materials derived from this compound. sciencedaily.com

Computational Science and Experimental Chemistry: The integration of AI and machine learning requires a close partnership between computational chemists, data scientists, and experimental chemists. The generation of high-quality experimental data is critical for training accurate predictive models, which in turn can guide and accelerate experimental work. researchgate.netucla.edu

By fostering these collaborative links, the scientific community can effectively navigate the challenges and capitalize on the opportunities presented by this compound, paving the way for significant advancements in medicine, materials, and molecular science.

Q & A

Basic: What are the recommended synthetic routes for 6-aminopyridine-3-sulfonyl fluoride?

Methodological Answer:
The synthesis typically involves introducing sulfonyl fluoride and amino groups onto a pyridine backbone. A common approach includes:

  • Step 1: Starting with 3-chloropyridine derivatives, perform sulfonation using sulfur trioxide (SO₃) or chlorosulfonic acid.
  • Step 2: Fluorination via nucleophilic substitution (e.g., using KF or tetrabutylammonium fluoride) in polar aprotic solvents like DMSO or DMF .
  • Step 3: Protect the amino group during synthesis (e.g., using Boc or Fmoc groups) to avoid side reactions, followed by deprotection .
    Key Validation: Confirm product purity via HPLC and characterize using 19F^{19}\text{F} NMR and LC-MS to detect fluorinated intermediates .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR for backbone structure; 19F^{19}\text{F} NMR to confirm sulfonyl fluoride presence.
    • Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns.
  • Purity Assessment:
    • HPLC with UV/Vis detection (λ = 254 nm) to quantify impurities.
    • X-ray Crystallography (if crystalline) for absolute configuration determination .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Hazard Mitigation:
    • Use PPE (nitrile gloves, lab coat, safety goggles) due to acute toxicity risks (oral, dermal, inhalation) .
    • Work in a fume hood to avoid inhalation of volatile byproducts.
  • Storage:
    • Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .
  • Emergency Protocols:
    • For skin contact, rinse with 5% sodium bicarbonate solution; for ingestion, administer activated charcoal and seek medical attention .

Advanced: How does the sulfonyl fluoride group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Mechanistic Insight: The sulfonyl fluoride group acts as a "clickable" electrophile, reacting selectively with thiols (e.g., cysteine residues) or amines under mild conditions.
  • Kinetic Control: Optimize pH (7–9) and temperature (20–25°C) to balance reactivity and stability. Use stopped-flow kinetics or 19F^{19}\text{F} NMR to monitor reaction progress .
  • Competing Pathways: Competing hydrolysis can occur in aqueous media; use anhydrous solvents or buffered systems (e.g., HEPES) to suppress side reactions .

Advanced: How to resolve contradictions in reported stability data under varying pH conditions?

Methodological Answer:

  • Controlled Studies:
    • Conduct stability assays in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC and 19F^{19}\text{F} NMR.
    • Compare half-life (t1/2t_{1/2}) values to identify pH-dependent hydrolysis trends .
  • Mitigation Strategies:
    • Add stabilizers (e.g., 1% BSA or glycerol) in aqueous formulations to reduce hydrolysis rates .

Advanced: What strategies optimize its use as a covalent inhibitor in medicinal chemistry?

Methodological Answer:

  • Target Engagement:
    • Perform kinetic selectivity assays (e.g., fluorescence polarization) to assess binding to cysteine proteases or kinases.
    • Use X-ray crystallography to validate covalent adduct formation .
  • Pharmacokinetic Optimization:
    • Modify pyridine substituents (e.g., introducing electron-withdrawing groups) to enhance electrophilicity and membrane permeability .

Advanced: How to address discrepancies in reported synthetic yields?

Methodological Answer:

  • Root-Cause Analysis:
    • Trace impurities (e.g., unreacted starting materials) via GC-MS or 1H^{1}\text{H} NMR.
    • Vary reaction parameters (temperature, solvent, catalyst loading) in Design of Experiments (DoE) frameworks to identify optimal conditions .
  • Yield Improvement:
    • Use flow chemistry for precise control of fluorination steps, reducing side-product formation .

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